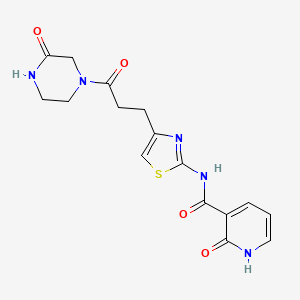
N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of formamide derivatives often involves the reaction of different aldehydes with amines. For instance, a series of novel formamidine derivatives were synthesized by reacting 2-chloropyrimidin-4-amine with various aldehydes, as described in the first paper . Although the exact synthesis of "N-(4,6-Dimethylpyrimidin-2-yl)(phenylcyclopentyl)formamide" is not detailed, similar synthetic strategies could potentially be applied, using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of formamide derivatives can be characterized using techniques such as FT-IR, 1H NMR, and LC–MS spectral studies . These techniques provide information about the functional groups, molecular conformation, and the overall molecular architecture. For example, the stereochemical and conformational behavior of N,N'-di(2-pyridyl)formamidines was studied using X-ray crystallography and 1H NMR, revealing the presence of hydrogen-bonded dimers and isomeric forms in solution .
Chemical Reactions Analysis
Formamide derivatives can participate in various chemical reactions. The conversion of carboxylic groups into N-formamides using isocyanates as intermediates is an example of the chemical reactivity of formamides . This reaction is catalyzed by DMAP and yields stable formamides. Such transformations highlight the versatility of formamide derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of formamide derivatives can vary widely depending on their substitution patterns. While the papers do not provide specific data on "N-(4,6-Dimethylpyrimidin-2-yl)(phenylcyclopentyl)formamide," they do mention that synthesized formamide derivatives were characterized as crystalline solids . The lack of herbicidal activity in some formamide derivatives was also noted, indicating that biological activity is highly dependent on the molecular structure .
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Structural Analysis
The synthesis and chemical characterization of compounds related to N-(4,6-Dimethylpyrimidin-2-yl)(phenylcyclopentyl)formamide and its derivatives have been explored in various studies. One notable work described the synthesis and herbicidal activities of related N-substituted formamide derivatives, employing techniques such as 1H NMR, MS, and elemental analysis for confirmation, although these compounds showed no herbicidal activities at the tested concentrations (Li Yuan-xiang, 2011). Similarly, the synthesis and crystal structure of related compounds have been determined, showcasing the use of X-ray diffraction analysis for structural characterization (S. Ji, 2006).
Biological Activities
Research has also been directed towards evaluating the biological activities of such compounds. A study focused on the synthesis and evaluation of the antibacterial and in vitro antioxidant activities of pyrido and pyrimidin-amine derivatives, revealing mild to moderate activity in these areas (N. Maheswaran et al., 2012). In addition, compounds showing anti-Hepatitis B Virus activity were synthesized, highlighting the potential therapeutic applications of these chemical frameworks (W. El‐Sayed et al., 2009).
Catalytic Applications
The use of N-(4,6-Dimethylpyrimidin-2-yl)-related compounds as ligands for bimetallic boron-containing heterogeneous catalysts has been documented, with these catalysts proving highly active in Suzuki reactions in aqueous media. This showcases the compound's utility in facilitating the synthesis of heterobiaryls, including those with furyl and thienyl rings (N. A. Bumagin et al., 2019).
Orientations Futures
The development of new potent and selective SIRT2 inhibitors is currently desirable, which may provide a new strategy for the treatment of related diseases . Therefore, compounds like “N-(4,6-Dimethylpyrimidin-2-YL)(phenylcyclopentyl)formamide” could potentially be of interest in future research in this area.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-14(2)20-17(19-13)21-16(22)18(10-6-7-11-18)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFAKLQYYABWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)
![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)